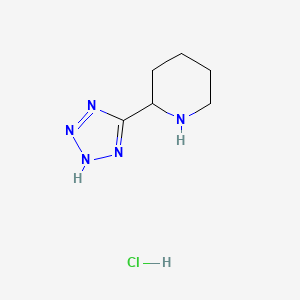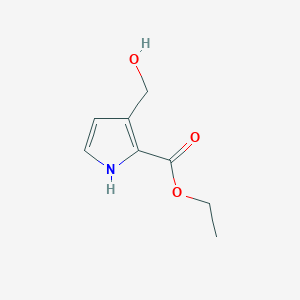
3-クロロ-4-ビニルピリジン
概要
説明
Synthesis Analysis
Polyvinylpyridine (PVPy), a related compound, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-vinylpyridine is C7H6ClN . It has an average mass of 139.582 Da and a monoisotopic mass of 139.018875 Da .Chemical Reactions Analysis
Polyvinylpyridine (PVPy) can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .Physical and Chemical Properties Analysis
The molecular weight of 3-Chloro-4-vinylpyridine is 139.58 g/mol. More detailed physical and chemical properties may be found in specific databases or scientific literature.科学的研究の応用
作用機序
Target of Action
3-Chloro-4-vinylpyridine is a chemical compound that primarily targets anion exchangers . These are proteins that facilitate the transport of anions across a cell membrane. They play a crucial role in maintaining the balance of ions within cells and are involved in various physiological processes .
Mode of Action
The compound interacts with its targets through a process known as spontaneous polymerization . This involves the reaction of 4-vinylpyridine with alkyl dibromides, leading to the formation of strongly basic anion exchangers . The resulting changes include the extraction of noble metal chloro complexes from acidic aqueous solutions and the addition of CO2 to epoxides .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-4-vinylpyridine involve the extraction of noble metal chloro complexes and the addition of CO2 to epoxides . These processes are facilitated by the anion exchangers synthesized through the interaction of 4-vinylpyridine with alkyl dibromides . The downstream effects include the production of fine organic synthesis products, such as cyclic carbonates .
Result of Action
The molecular and cellular effects of 3-Chloro-4-vinylpyridine’s action include the extraction of noble metal chloro complexes from acidic aqueous solutions and the addition of CO2 to epoxides . These processes are facilitated by the anion exchangers synthesized through the interaction of 4-vinylpyridine with alkyl dibromides .
Action Environment
The action of 3-Chloro-4-vinylpyridine can be influenced by various environmental factors. For instance, the extraction of noble metal chloro complexes and the addition of CO2 to epoxides are processes that can be affected by the pH of the solution . Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and the presence of other chemical substances .
Safety and Hazards
When handling 3-Chloro-4-vinylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Cellular Effects
The effects of 3-Chloro-4-vinylpyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-4-vinylpyridine has been shown to modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 3-Chloro-4-vinylpyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions with its vinyl group. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, 3-Chloro-4-vinylpyridine can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses to DNA damage . Additionally, it can activate certain signaling pathways by binding to and modifying key signaling proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-4-vinylpyridine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that 3-Chloro-4-vinylpyridine can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloro-4-vinylpyridine vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing detoxification processes and protecting against oxidative stress. At high doses, 3-Chloro-4-vinylpyridine can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
3-Chloro-4-vinylpyridine is involved in several metabolic pathways, including those related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which catalyze its oxidation and conjugation, respectively . These metabolic reactions can lead to the formation of reactive intermediates that can further interact with cellular components, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 3-Chloro-4-vinylpyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Chloro-4-vinylpyridine can bind to proteins and other biomolecules, influencing its localization and accumulation. This distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Chloro-4-vinylpyridine is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These localizations can affect its ability to interact with specific biomolecules and exert its effects on cellular processes.
特性
IUPAC Name |
3-chloro-4-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUTUYDMZQPKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



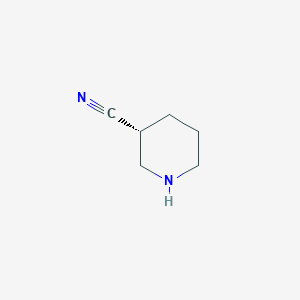
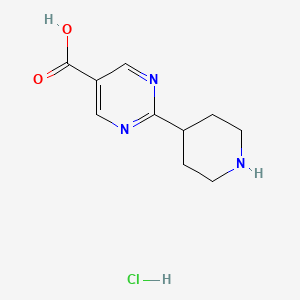
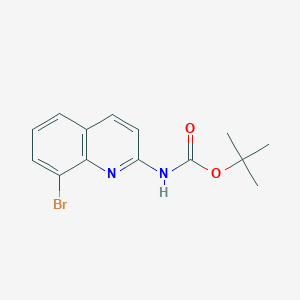
![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

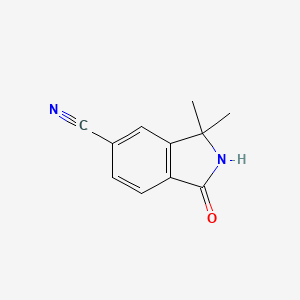

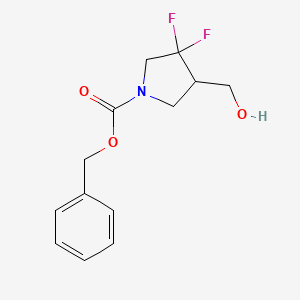
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)


